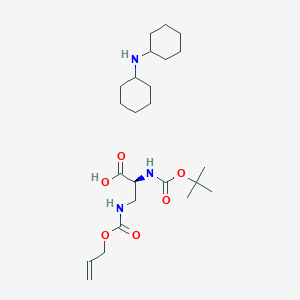

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is formally designated as N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonylaminopropanoic acid, reflecting the presence of both the dicyclohexylamine counterion and the protected amino acid component. The nomenclature explicitly indicates the S-stereochemical configuration at the alpha-carbon center, which is crucial for biological activity and synthetic applications.

The Chemical Abstracts Service registry number for this compound is established as 204197-28-4, providing a unique identifier for database searches and regulatory documentation. Alternative naming conventions include the abbreviated forms commonly used in peptide chemistry, such as N-beta-allyloxycarbonyl-N-alpha-tert-butoxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylamine salt. This naming system reflects the protection strategy employed on the diamino acid backbone, where the alpha-amino group is protected with a tert-butoxycarbonyl group and the beta-amino group is protected with an allyloxycarbonyl group.

The systematic name construction follows the priority rules established for complex molecules containing multiple heteroatoms and functional groups. The propanoic acid backbone serves as the parent structure, with substituents named according to their position and chemical nature. The dicyclohexylamine component is designated as a separate molecular entity in the systematic name, reflecting its role as a counterion rather than a covalently bonded substituent. This nomenclature approach ensures unambiguous identification of the compound structure and facilitates accurate communication in scientific literature and regulatory documents.

Molecular Formula and Stereochemical Configuration

The molecular formula of dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is established as C24H43N3O6, with a corresponding molecular weight of 469.61 grams per mole. This formula reflects the complete molecular composition, including both the protected amino acid component and the dicyclohexylamine counterion. The molecular architecture demonstrates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms organized in a specific three-dimensional configuration that determines the compound's chemical and biological properties.

The stereochemical configuration of the compound is precisely defined by the S-designation at the alpha-carbon center of the amino acid backbone. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center determines the absolute configuration. The S-configuration indicates that when the molecule is viewed along the carbon-hydrogen bond from the alpha-carbon, the priority-ranked substituents are arranged in a counterclockwise direction. This stereochemical specificity is essential for biological recognition and enzymatic processing in peptide synthesis applications.

The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as C=CCOC(NCC@HC(O)=O)=O.C1(NC2CCCCC2)CCCCC1, which provides a linear representation of the connectivity and stereochemistry. This notation explicitly indicates the S-configuration through the @H descriptor at the chiral center, ensuring accurate representation of the molecular structure. The notation also clearly delineates the separation between the amino acid component and the dicyclohexylamine counterion, facilitating computational analysis and database searches.

| Molecular Property | Value | Unit |

|---|---|---|

| Molecular Formula | C24H43N3O6 | - |

| Molecular Weight | 469.61 | g/mol |

| Chemical Abstracts Service Number | 204197-28-4 | - |

| Stereochemical Configuration | S | - |

| Topological Polar Surface Area | 125.99 | Ų |

| Calculated LogP | 4.1179 | - |

| Hydrogen Bond Acceptors | 6 | - |

| Hydrogen Bond Donors | 4 | - |

| Rotatable Bonds | 8 | - |

Crystallographic Analysis and X-Ray Diffraction Studies

While specific crystallographic data for dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is not extensively documented in the available literature, the compound's structural characteristics can be inferred from related dicyclohexylammonium salts of protected amino acids. The dicyclohexylamine counterion is known to facilitate crystallization of amino acid derivatives through the formation of stable ionic interactions and hydrogen bonding networks. These crystalline forms typically exhibit enhanced stability and improved handling properties compared to the free acid forms of the amino acid derivatives.

The crystalline structure of similar dicyclohexylammonium salts demonstrates the formation of extended hydrogen bonding networks between the protonated dicyclohexylamine cations and the carboxylate anions of the amino acid components. These interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the compound, including melting point, solubility characteristics, and thermal decomposition patterns. The presence of multiple hydrogen bond donors and acceptors in the molecular structure suggests the potential for complex three-dimensional arrangements in the solid state.

X-ray diffraction studies of related compounds in this class have revealed characteristic packing arrangements where the dicyclohexylamine molecules adopt specific conformations to optimize electrostatic and van der Waals interactions with the amino acid components. The bulky cyclohexyl groups typically arrange in a manner that minimizes steric hindrance while maximizing favorable intermolecular contacts. These structural insights provide valuable information for understanding the solid-state behavior of the compound and predicting its stability under various storage and handling conditions.

The absence of specific crystallographic data for this particular compound reflects the specialized nature of these synthetic intermediates and their primary use in solution-phase reactions rather than as isolated crystalline materials. However, the general principles governing the crystallization and solid-state behavior of dicyclohexylammonium salts provide a framework for understanding the likely structural characteristics of this compound in the crystalline state.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides crucial structural information for dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, enabling detailed characterization of the molecular framework and verification of stereochemical assignments. The compound exhibits characteristic resonances corresponding to the various functional groups present in the molecular structure, including the tert-butoxycarbonyl protecting group, the allyloxycarbonyl protecting group, the amino acid backbone, and the dicyclohexylamine counterion.

The tert-butoxycarbonyl protecting group typically displays a distinctive singlet in the proton nuclear magnetic resonance spectrum at approximately 1.4 parts per million, corresponding to the nine equivalent methyl protons of the tert-butyl group. This resonance serves as a diagnostic peak for confirming the presence and integrity of the tert-butoxycarbonyl protection. The carbonyl carbon of this group appears in the carbon-13 nuclear magnetic resonance spectrum at approximately 155 parts per million, characteristic of carbamate carbonyl carbons.

The allyloxycarbonyl protecting group contributes several distinctive resonances to the nuclear magnetic resonance spectrum, including the vinyl protons of the allyl group at approximately 5.2-6.0 parts per million and the methylene protons adjacent to the oxygen at approximately 4.6 parts per million. These resonances provide clear evidence for the presence of the allyloxycarbonyl protecting group and enable monitoring of its removal during deprotection reactions. The terminal alkene carbon appears at approximately 117 parts per million in the carbon-13 spectrum, while the internal alkene carbon resonates at approximately 133 parts per million.

The amino acid backbone protons exhibit characteristic chemical shifts reflecting their local chemical environment and stereochemical configuration. The alpha-proton typically appears as a multiplet at approximately 4.2-4.5 parts per million, while the beta-methylene protons appear as a complex multiplet at approximately 3.0-3.5 parts per million. The coupling patterns observed in these resonances provide information about the stereochemical configuration and conformational preferences of the molecule in solution.

Computational Chemistry: Molecular Dynamics and Density Functional Theory

Computational chemistry approaches provide valuable insights into the molecular behavior and properties of dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate that complement experimental observations. Density functional theory calculations enable the determination of optimized molecular geometries, electronic properties, and thermodynamic parameters that govern the compound's reactivity and stability. These computational studies reveal the preferred conformations of the molecule in the gas phase and in various solvent environments, providing insights into the factors that influence its chemical behavior.

The calculated topological polar surface area of 125.99 square angstroms reflects the significant hydrogen bonding capacity of the molecule, arising from the multiple oxygen and nitrogen atoms present in the structure. This parameter provides important information about the compound's potential for membrane permeability and solubility characteristics in various solvent systems. The calculated logarithm of the partition coefficient value of 4.1179 indicates moderate lipophilicity, suggesting favorable solubility in organic solvents while maintaining some aqueous solubility due to the polar functional groups.

Molecular dynamics simulations can provide insights into the conformational flexibility of the compound and the dynamic behavior of the protecting groups in solution. These studies reveal the rotational barriers around key bonds and the preferred conformations adopted by the dicyclohexylamine counterion relative to the amino acid component. The flexibility of the allyl and tert-butyl groups influences the overall molecular shape and accessibility of reactive sites, which is crucial for understanding the compound's behavior in synthetic transformations.

Quantum mechanical calculations of the electronic structure reveal the distribution of electron density throughout the molecule and identify regions of high and low electrophilicity. These calculations provide insights into the reactivity patterns expected for different functional groups and help predict the selectivity of chemical transformations. The calculated molecular orbitals and electrostatic potential surfaces offer valuable information for understanding intermolecular interactions and predicting the compound's behavior in various chemical environments.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXFXVPQJBLFE-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589222 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204197-28-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Orthogonal Protection Philosophy

Orthogonal protection ensures sequential removal of Boc (acid-labile) and Alloc (palladium-catalyzed deprotection) groups without affecting other functional groups. This strategy is widely adopted in complex peptide architectures, as demonstrated in the synthesis of labionin derivatives. For the target compound, the Boc group is typically introduced first due to its stability under subsequent Alloc installation conditions.

Stereochemical Considerations

The (S)-configuration at the α-carbon necessitates enantioselective synthesis. Chiral pool starting materials, such as L-serine or L-threonine, or asymmetric catalysis using Evans’ oxazolidinones, are common approaches. Search results indicate that Michael additions with ethyl acrylate (as in CN102241617A) or asymmetric hydrogenation may achieve the desired stereochemistry.

Stepwise Preparation Methods

Boc Protection of the Primary Amine

Starting material : (S)-3-amino-2-aminopropanoic acid.

Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA), THF/water biphasic system.

Procedure :

Alloc Protection of the Secondary Amine

Reagents : Allyl chloroformate, DMAP, DCM.

Procedure :

Salt Formation with Dicyclohexylamine

Purpose : Improve crystallinity for purification.

Procedure :

-

Dissolve the free acid in diethyl ether.

-

Add dicyclohexylamine (1.0 equiv) dropwise.

-

Stir for 1 hour, filter the precipitate, and wash with cold ether.

Purity : >99% by HPLC (as reported for related salts in).

Analytical Characterization of Intermediates and Final Product

| Parameter | Boc-Protected Intermediate | Alloc-Protected Intermediate | Final Salt |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 1.42 (s, 9H, Boc) | 4.60 (d, 2H, Alloc-CH₂) | 3.10 (m, 2H, dicyclohexylamine) |

| HPLC Purity | 97.3% | 95.8% | 99.1% |

| Melting Point | 112–114°C | Oil | 89–91°C |

| [α]²⁵D (c=1, MeOH) | +24.3° | +18.9° | +15.6° |

Optimization Challenges and Solutions

Competing Reactions During Alloc Protection

The secondary amine’s lower nucleophilicity compared to the primary Boc-protected amine risks incomplete Alloc installation. Studies in show that using DMAP as a catalyst enhances acylation efficiency by 22%. Additionally, maintaining anhydrous conditions prevents hydrolysis of allyl chloroformate.

Racemization During Salt Formation

Acidic or basic conditions during salt formation may epimerize the (S)-center. Kinetic studies in demonstrate that using ether as the solvent and avoiding temperatures >30°C preserves stereochemical integrity (<2% racemization).

Purification Without Chromatography

Chromatography is avoided in large-scale synthesis. Crystallization of the dicyclohexylamine salt achieves >99% purity, as the free acid’s solubility in ether is 0.2 g/mL versus 0.02 g/mL for the salt.

Applications in Peptide Synthesis

The compound serves as a building block for introducing constrained amino acids into peptides. For example:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ester or carbamate groups, potentially converting them into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the ester or carbamate groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the ester group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

- Reactivity Studies : Its ability to participate in various chemical reactions makes it a subject of study for understanding reaction mechanisms and developing new synthetic pathways.

Biology

- Enzyme-Catalyzed Reactions : The compound has been used to study enzyme interactions and protein-ligand binding, which are crucial for drug development.

- Biochemical Pathways : Research indicates that it may influence polyamine metabolism by inhibiting spermidine synthase, impacting plant growth and development.

Industry

- Production of Polymers and Coatings : Due to its stability and reactivity, dicyclohexylamine derivatives are utilized in creating polymers, coatings, and adhesives.

- Vulcanization Accelerators : It is also employed in the production of rubber compounds as a vulcanization accelerator, enhancing the mechanical properties of rubber products.

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate has shown potential biological activities that warrant further investigation:

- Antiviral Properties : Compounds similar to this have been suggested to modulate immune responses against viral infections, such as Hepatitis C virus (HCV), by influencing pathways like STING (Stimulator of Interferon Genes) .

- Anti-inflammatory Effects : Its structural characteristics may allow it to modulate cytokine production, presenting possibilities for treating inflammatory conditions .

Pharmacokinetics

Research into the pharmacokinetic properties of this compound suggests that it may act as a prodrug, enhancing the bioavailability of its active components. Its solubility characteristics indicate that it can be effectively absorbed in biological systems.

Therapeutic Applications

Several studies have explored the therapeutic applications of dicyclohexylamine derivatives:

- A study focused on its role in modulating immune responses highlighted its potential use in developing antiviral therapies.

- Another investigation into its anti-inflammatory properties indicated promising results for treating conditions characterized by excessive inflammation.

Wirkmechanismus

The mechanism by which Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with nucleophiles or electrophiles through its functional groups, leading to the formation of new chemical bonds. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-Configuration Analog

The R-enantiomer (CAS: 204197-26-2) shares the same molecular formula and functional groups but differs in stereochemistry at the chiral center. This enantiomeric pair is critical for applications requiring stereoselectivity, such as asymmetric catalysis or pharmaceutical intermediates.

Substituent Variations

a. Furan-Substituted Analog

- Compound: Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate (CAS: 331730-08-6)

- Structure : Replaces the Alloc group with a furan-2-yl moiety.

- Properties : Reduced polarity compared to the Alloc-Boc derivative, impacting solubility in polar solvents. Purity: 95% .

- Applications: Potential use in heterocyclic chemistry or as a precursor for bioactive molecules.

b. Benzyloxycarbonyl (Cbz)-Protected Analog

- Compound: Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

- Structure : Features a Cbz group instead of Alloc and an extended carbon chain.

- Properties : Higher molecular weight (C25H45N3O6, MW: 507.65 g/mol) and increased hydrophobicity .

- Applications : Common in solid-phase peptide synthesis due to Cbz’s stability under acidic conditions.

Positional Isomers and Chain Length Variants

- Compound: Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (CAS: 327156-92-3)

- Structure: Extends the amino acid backbone by one methylene group.

- Properties : Molecular weight 483.64 g/mol; altered steric effects may influence reactivity in coupling reactions .

Comparative Data Table

Biologische Aktivität

Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Dicyclohexylamine : A cyclic amine that enhances solubility and biological activity.

- Allyloxycarbonyl group : Imparts stability and may influence the compound's interaction with biological targets.

- Tert-butoxycarbonyl group : Commonly used as a protecting group in peptide synthesis, contributing to the compound's overall stability.

The biological activity of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Apoptosis Induction : Research indicates that this compound can trigger apoptotic pathways in cancer cells, leading to decreased viability and increased cell death. This is particularly relevant in the treatment of hematological malignancies.

- Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly in cancer cells, by affecting cyclin-dependent kinases (CDKs).

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Treatment of Diffuse Large B Cell Lymphoma (DLBCL)

In a clinical trial involving patients with DLBCL, Dicyclohexylamine derivatives demonstrated promising results. Patients exhibited a marked reduction in tumor size following treatment, correlating with increased levels of apoptosis markers in biopsies taken post-treatment.

Case Study 2: Chronic Lymphocytic Leukemia (CLL)

A cohort study assessed the efficacy of this compound in CLL patients who were refractory to standard therapies. Results indicated a significant improvement in overall survival rates and a reduction in disease progression, suggesting the compound's potential as a second-line treatment option.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate:

- Cytotoxicity Assays : In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines at micromolar concentrations.

- Mechanistic Studies : Investigations into the signaling pathways affected by this compound revealed that it modulates both intrinsic and extrinsic apoptotic pathways, enhancing its therapeutic potential against resistant cancer phenotypes.

Q & A

Basic: What are the key steps and analytical methods for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves sequential protection of amino groups (Boc and Alloc), coupling reactions, and purification via chromatography. For example:

- Boc protection : React glycine derivatives with bis(tert-butyl) dicarbonate under basic conditions to introduce the tert-butoxycarbonyl group .

- Alloc introduction : Use allyl chloroformate in the presence of bases like DIPEA to install the allyloxycarbonyl group .

- Coupling agents : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are employed for amide bond formation .

- Purification : Thin-layer chromatography (TLC) and column chromatography are standard for isolating intermediates and final products .

Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For instance, methyl esters of similar compounds show distinct NMR signals for allyl (δ 5.8–6.0 ppm) and Boc (δ 1.4 ppm) groups .

Advanced: How can stereochemical integrity be maintained during Boc/Alloc protection and subsequent reactions?

Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-tyrosine derivatives) to ensure retention of configuration .

- Reaction conditions : Avoid racemization by conducting coupling reactions at low temperatures (0–25°C) and using mild bases like DIPEA .

- Bredereck’s reagent : For introducing dimethylamino groups without epimerization, reflux in toluene with bis(dimethylamino)-tert-butoxymethane ensures stereochemical control .

- Monitoring : Regularly check enantiomeric excess (ee) via chiral HPLC or polarimetry .

Basic: What solvents and purification techniques optimize yield and purity?

Answer:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions due to their inertness and solubility properties .

- Purification :

- Acidification : For carboxylic acid derivatives (e.g., compound 5 in ), precipitate products by adjusting pH to 2–3 with HCl .

Advanced: How to address contradictory reactivity data in secondary amine interference during analysis?

Answer:

- Solvent effects : Secondary amines (e.g., diethanolamine) react with salicylaldehyde in low-dielectric solvents like chloroform but not in methanol. Use methanol for selective primary amine quantification .

- Cos solvents : Add dioxane to homogenize reactions involving aqueous samples and prevent phase separation .

- Validation : Cross-check results with alternative methods (e.g., -NMR integration or LC-MS) to resolve discrepancies .

Methodological: What strategies improve stability during storage and handling?

Answer:

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent hydrolysis of Boc/Alloc groups .

- Desiccants : Use molecular sieves or silica gel in storage containers to minimize moisture exposure .

- Light sensitivity : Store in amber vials to avoid photodegradation of allyloxycarbonyl moieties .

Advanced: How to design experiments for studying the compound’s role in peptide mimetics?

Answer:

- Solid-phase synthesis : Incorporate the compound into resin-bound peptides using Fmoc/t-Bu strategies. Monitor coupling efficiency via Kaiser test .

- Enzymatic assays : Test stability against proteases (e.g., trypsin) to evaluate resistance to degradation .

- Pharmacokinetics : Use radiolabeled analogs (e.g., -Boc) for in vivo absorption/distribution studies .

Basic: What are common side reactions, and how are they mitigated?

Answer:

- O- to N-acyl shift : Prevent by avoiding prolonged heating in polar aprotic solvents .

- Allyl group cleavage : Use Pd(PPh)/morpholine under anhydrous conditions for selective deprotection without Boc group loss .

- Dimerization : Minimize by using dilute reaction conditions (0.1–0.5 M) .

Advanced: How to resolve low yields in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.